2-(bromomethyl)-4-ethyl-1-fluorobenzene
Description
2-(Bromomethyl)-4-ethyl-1-fluorobenzene (C₉H₁₀BrF) is a halogenated aromatic compound featuring a bromomethyl (-CH₂Br) group at position 2, an ethyl (-CH₂CH₃) group at position 4, and a fluorine atom at position 1 on the benzene ring . Its molecular structure (SMILES: CCC1=CC(=C(C=C1)F)CBr) highlights the spatial arrangement of substituents, which influence its physicochemical properties and reactivity. The compound’s InChIKey (XDFKMBUVGGZWLT-UHFFFAOYSA-N) further distinguishes it from analogs .
Properties
CAS No. |
1379335-37-1 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
2-(bromomethyl)-4-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10BrF/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
XDFKMBUVGGZWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-4-ethyl-1-fluorobenzene typically involves the bromination of 4-ethyl-1-fluorobenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-4-ethyl-1-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form 2-(bromomethyl)-4-ethyl-1-fluorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Nucleophilic Substitution: 2-(hydroxymethyl)-4-ethyl-1-fluorobenzene, 2-(cyanomethyl)-4-ethyl-1-fluorobenzene, 2-(aminomethyl)-4-ethyl-1-fluorobenzene.
Oxidation: 2-(bromomethyl)-4-ethyl-1-fluorobenzaldehyde.
Reduction: 2-methyl-4-ethyl-1-fluorobenzene.
Scientific Research Applications
2-(bromomethyl)-4-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-4-ethyl-1-fluorobenzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations where the bromomethyl group is replaced by other functional groups. The fluorine atom on the benzene ring can also influence the reactivity and stability of the compound by affecting the electron density of the aromatic system.
Comparison with Similar Compounds
Ethyl 5-Bromo-2-fluorobenzoate
- Structure : Features a bromine at position 5, fluorine at position 2, and an ester (-COOEt) group at position 1 .
- Key Differences :
- Functional Group : The ester group in Ethyl 5-bromo-2-fluorobenzoate introduces hydrolytic sensitivity, unlike the inert ethyl group in the target compound.
- Reactivity : The bromine in the benzoate derivative is meta to the ester, reducing direct electronic interplay, whereas the bromomethyl group in 2-(bromomethyl)-4-ethyl-1-fluorobenzene is ortho to fluorine, enhancing electrophilic substitution directing effects.
- Applications : Ethyl 5-bromo-2-fluorobenzoate is typically used as a synthetic intermediate for pharmaceuticals, whereas the target compound’s bromomethyl group may favor alkylation reactions .
Methyl 4-Chloro-2-methylbenzoate
- Structure : Contains a chlorine atom at position 4, a methyl ester (-COOMe) at position 1, and a methyl (-CH₃) group at position 2 .
- Key Differences :
- Halogen Type : Chlorine (less electronegative than fluorine) alters ring electron density differently.
- Substituent Position : The methyl group at position 2 in the benzoate derivative sterically hinders substitution compared to the ethyl group at position 4 in the target compound.
- Reactivity : The methyl ester group undergoes faster hydrolysis than ethyl or bromomethyl groups, limiting its utility in prolonged reactions .
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
- Structure : Bromine at position 1, fluorine at position 4, and a complex ether chain (-OCH₂CH(OEt)₂) at position 2 .
- Key Differences :
- Functional Group Complexity : The diethoxyethoxy group introduces steric bulk and polarity, contrasting with the compact ethyl and bromomethyl groups in the target compound.
- Solubility : The ether chain enhances solubility in polar solvents, whereas the target compound is likely more lipophilic.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The fluorine atom in this compound strongly deactivates the ring, directing electrophilic attacks to positions meta to the bromomethyl group .
- Synthetic Utility : Compared to Ethyl 5-bromo-2-fluorobenzoate, the target compound’s bromomethyl group offers superior leaving-group ability in alkylation reactions, critical in nicotinic receptor ligand synthesis (e.g., TC-1698/TC-1709 analogs) .
- Safety Considerations : Brominated aromatics (e.g., 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene) require careful handling due to inhalation risks, though specific data for the target compound remains undocumented .
Biological Activity
2-(Bromomethyl)-4-ethyl-1-fluorobenzene is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including a bromomethyl group, an ethyl substituent, and a fluorine atom, contribute to its reactivity and biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₈BrF
- Molecular Weight : 201.05 g/mol
- CAS Number : 13553295
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's bromomethyl group enhances its reactivity, allowing it to interact with biological macromolecules.
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles in biomolecules such as proteins and DNA. This reactivity can lead to:
- Enzyme Inhibition : By modifying active sites of enzymes, the compound can inhibit their function.
- Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with metabolic pathways.
Antimicrobial Activity
A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound has potential as a lead for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have shown that this compound induces apoptosis in cancer cell lines, such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings indicate that the compound may serve as a scaffold for designing novel anticancer drugs.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it showed potent inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Butyrylcholinesterase | 30 |
This suggests potential applications in treating conditions like Alzheimer's disease.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives of this compound, revealing enhanced activity against resistant bacterial strains.
- Anticancer Activity Exploration : Research featured in Cancer Letters detailed the effects of this compound on apoptosis mechanisms in breast cancer cells, providing insights into its potential therapeutic applications.
- Neuroprotective Effects : A recent study investigated the neuroprotective properties of the compound in models of neurodegeneration, showing promising results in reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
